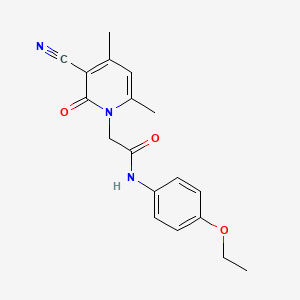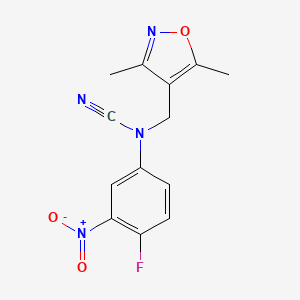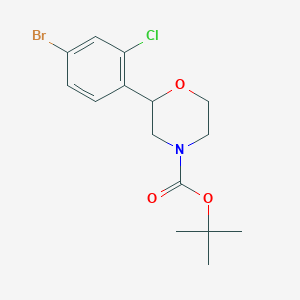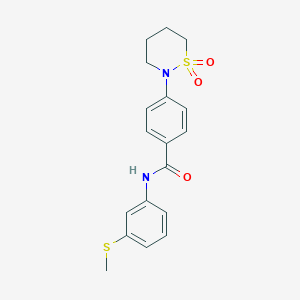
4-(3-Azidopropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Azidopropyl)morpholine is an organic compound with the chemical formula C7H14N4OThe morpholine ring is a heterocyclic structure containing four carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)morpholine typically involves the reaction of morpholine with 3-chloropropyl azide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Azidopropyl)morpholine undergoes several types of chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes to form triazoles.
Common Reagents and Conditions
Staudinger Reduction: This reaction converts azides to amines using triphenylphosphine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction uses copper(I) as a catalyst to couple azides with alkynes.
Major Products Formed
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
4-(3-Azidopropyl)morpholine finds applications in various fields of scientific research:
Organic Synthesis: Used as a building block due to the presence of both an azide group and a morpholine ring.
Bioconjugation: The azide functionality allows for the linking of biomolecules like proteins and peptides to other molecules or surfaces.
Drug Discovery and Development: Serves as a precursor or scaffold for the synthesis of novel drug candidates.
Mechanism of Action
The mechanism of action of 4-(3-Azidopropyl)morpholine is primarily related to its azide group. The azide group is highly reactive and can participate in various chemical reactions, such as click chemistry, to form stable products. The morpholine ring can interact with biological targets, potentially affecting molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloropropyl)morpholine: Similar structure but with a chlorine atom instead of an azide group.
4-(3-Bromopropyl)morpholine: Similar structure but with a bromine atom instead of an azide group.
Uniqueness
4-(3-Azidopropyl)morpholine is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions, particularly in click chemistry. This makes it a valuable compound in organic synthesis and bioconjugation.
Properties
IUPAC Name |
4-(3-azidopropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZJULJBLMFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)
![4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide](/img/structure/B2612222.png)
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2612223.png)


![3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2612229.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)
![1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2612235.png)

![1-(azepan-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2612240.png)

